isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone
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Overview
Description
“isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole was first synthesized from glyoxal and ammonia . There are various synthetic routes for imidazole and its derivatives . For instance, Patel et al. synthesized a compound with a similar structure, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid . More specific physical and chemical properties of “this compound” are not available in the current resources.Scientific Research Applications
Divergent Synthesis Approaches
Isoindolinone derivatives, closely related to isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone, have been synthesized through divergent palladium iodide-catalyzed multicomponent carbonylative approaches. These methods enable the formation of functionalized isoindolinone and isobenzofuranimine derivatives, highlighting the compound's role in facilitating versatile chemical synthesis processes. This approach demonstrates the compound's utility in generating a variety of structures with potential pharmaceutical applications (Mancuso et al., 2014).
Fluorescence Studies
The compound has been involved in fluorescence studies, particularly in the context of nitrogen-containing fluorophores. Research indicates that certain nitrogen-containing compounds exhibit solvent-dependent fluorescence emission, with isoindolinone derivatives showing fluorescence quenching or enhancement upon interaction with polyhydroxy compounds. This property is crucial for developing fluorescent probes and materials for biochemical applications (Tamuly et al., 2006).
Metal Complex Formation
Research into isoindolinone derivatives extends into metal complex formation, with studies demonstrating the synthesis and structural analysis of complexes involving copper(II) and cobalt(II) chlorides. These complexes provide insights into the coordination chemistry of isoindolinones and their potential applications in catalysis and material science (Sokol et al., 2011).
Novel Synthesis Pathways
Isoindolinone derivatives have been synthesized through innovative pathways, including copper(II)-catalyzed three-component tandem synthesis. This method underscores the compound's significance in developing pharmaceuticals and highlights its versatility in chemical synthesis (Xuetong et al., 2012).
Reactivity and Mechanistic Insights
The peculiar reactivity of the C,N-annelated isoindole core, closely related to this compound, provides valuable mechanistic insights into the formation of methylation products under specific conditions. This reactivity is fundamental for understanding and designing new synthetic routes in organic chemistry (Baglai et al., 2014).
Mechanism of Action
Target of Action
The compound isoindolin-2-yl(1-methyl-1H-imidazol-5-yl)methanone is a complex molecule that contains both an isoindoline and an imidazole moiety For instance, imidazole derivatives have been found to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
The imidazole moiety is known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses . Similarly, indole derivatives, which share structural similarities with isoindoline, have been found to bind to multiple receptors, leading to a variety of biological activities .
Biochemical Pathways
Imidazole derivatives have been reported to affect a variety of biochemical pathways, leading to their broad range of biological activities . Similarly, indole derivatives have been found to affect various biochemical pathways .
Result of Action
Given the broad range of biological activities associated with imidazole and indole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl-(3-methylimidazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-15-9-14-6-12(15)13(17)16-7-10-4-2-3-5-11(10)8-16/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLJTUNSYOTZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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